molecular formula C12H13ClN2O3S B345841 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole CAS No. 801224-95-3

1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole

Cat. No. B345841
CAS RN: 801224-95-3
M. Wt: 300.76g/mol
InChI Key: MCXPMCRNKSNJML-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are key components in many biologically active compounds and pharmaceuticals . The compound also contains a sulfonyl group attached to the imidazole ring, which could potentially affect its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfonyl group, and a 4-chloro-3-ethoxyphenyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the sulfonyl group, and the 4-chloro-3-ethoxyphenyl group. The imidazole ring is a site of potential nucleophilic attack, while the sulfonyl group could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the sulfonyl group, and the 4-chloro-3-ethoxyphenyl group could affect properties such as solubility, stability, and reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications .

properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-3-18-12-6-10(4-5-11(12)13)19(16,17)15-7-9(2)14-8-15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXPMCRNKSNJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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